
3-Amino-1H-indazol-6-ol
Overview
Description
3-Amino-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . The reaction typically involves 2-(methylamino)benzonitrile and an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions and solvent-free conditions are promising for large-scale synthesis due to their efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Chemical Properties and Structure
3-Amino-1H-indazol-6-ol features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is . The presence of these functional groups contributes to its biological activity, enabling interactions with various biological targets.
Medicinal Chemistry
This compound has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and apoptosis.
- Case Study : Research indicated that derivatives of this compound exhibit anti-proliferative effects in cancer cell lines. For instance, one study reported an IC50 value of 14.3 μM against the HCT116 colorectal cancer cell line, demonstrating significant cytotoxicity while maintaining low toxicity in normal cells .
Compound | Cell Line | IC50 (μM) | Toxicity Level |
---|---|---|---|
This compound Derivative | HCT116 | 14.3 ± 4.4 | Low (IC50 > 100) |
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.
- Mechanism : By inhibiting MAO, this compound can modulate neurotransmitter levels, offering potential therapeutic avenues for treating conditions like depression and anxiety .
Anti-inflammatory and Antimicrobial Activities
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Case Study : In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators such as prostaglandin E2, suggesting its utility in developing anti-inflammatory drugs .
Material Science
The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics.
Agrochemicals
The compound's biological activity may also extend to agricultural applications, particularly in developing new agrochemicals that target plant pathogens or pests.
Mechanism of Action
The mechanism of action of 3-Amino-1H-indazol-6-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Shares a similar core structure but differs in functional groups.
3-Amino-1-methyl-1H-indazol-6-ol: Similar structure with a methyl group at the 1-position.
3-Amino-1H-indazole-1-carboxamide: Contains a carboxamide group, offering different biological activities.
Uniqueness
3-Amino-1H-indazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
3-Amino-1H-indazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme interactions and protein binding.
The compound primarily targets specific proteins involved in critical cellular processes:
- Bcl2 Family Members : It inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells.
- p53/MDM2 Pathway : This pathway is crucial for regulating the cell cycle and apoptosis, where this compound acts as an inhibitor .
The compound's interaction with these targets leads to significant changes in cellular behavior, particularly in cancerous cells.
Biochemical Pathways Affected
This compound influences several important biochemical pathways:
- Apoptosis Pathway : Induces programmed cell death by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.
- Cell Cycle Regulation : Affects cell cycle distribution, leading to cell cycle arrest in the G0/G1 phase .
Antitumor Activity
Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 5.15 µM against K562 cells (chronic myeloid leukemia), while showing selectivity for normal cells (IC50 = 33.2 µM) .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
K562 (CML) | 5.15 | High |
A549 (Lung) | Not specified | Not specified |
PC-3 (Prostate) | Not specified | Not specified |
Hep-G2 (Liver) | Not specified | Not specified |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), which is significant for neurodegenerative diseases. This inhibition suggests potential applications in treating conditions such as depression and anxiety disorders.
Study on Apoptosis Induction
A study evaluated the effects of this compound on K562 cells, revealing that treatment with varying concentrations led to increased apoptosis rates. Specifically, at concentrations of 10, 12, and 14 µM, total apoptosis rates were observed to be 9.64%, 16.59%, and 37.72%, respectively .
Cell Cycle Analysis
Cell cycle analysis demonstrated that treatment with the compound resulted in a significant increase in the G0/G1 phase population from 29.4% (control) to up to 41.1% at higher concentrations. This indicates that the compound effectively halts cell progression through the cell cycle, contributing to its antitumor properties .
Properties
IUPAC Name |
3-amino-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYASFPMYCHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527677 | |
Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-72-5 | |
Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-indazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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